2-(Bromomethyl)pyrazine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

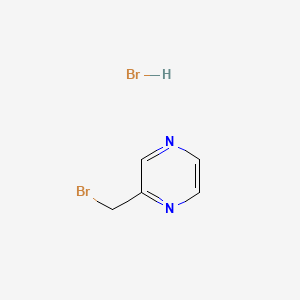

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)pyrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOFPZNIZAOMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856542 | |

| Record name | 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421789-94-7 | |

| Record name | 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)pyrazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)pyrazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)pyrazine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core is a key pharmacophore found in numerous biologically active molecules, and the presence of a reactive bromomethyl group allows for its versatile incorporation into larger, more complex structures. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and safety information for this compound, intended to support researchers in its effective application.

Chemical and Physical Properties

While specific experimental data such as a precise melting point and detailed spectral analyses are not widely reported in publicly available literature, the fundamental properties of this compound have been established. The compound is commercially available, typically with a purity of 95% or higher, and is supplied as a solid.

| Property | Value | Source(s) |

| CAS Number | 1421789-94-7 | [1][2] |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |

| Molecular Weight | 253.92 g/mol | [3][4] |

| IUPAC Name | 2-(bromomethyl)pyrazine;hydrobromide | [1][2] |

| InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CN=C(C=N1)CBr.Br | [2] |

| Physical State | Solid | [1][2] |

| Purity | ≥95% | [1][2][4] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |

Reactivity and Applications

The chemical reactivity of this compound is dominated by the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, including amines, thiols, alcohols, and carbanions, enabling the synthesis of a diverse range of pyrazine derivatives.

This reactivity profile makes this compound a key intermediate in the synthesis of compounds with potential therapeutic applications. Pyrazine derivatives have shown a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8][9] Specifically, this reagent is valuable in the preparation of kinase inhibitors and other targeted therapies in drug development.[3][4]

Experimental Protocols

Proposed Synthesis of this compound from 2-Methylpyrazine

Materials:

-

2-Methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Hydrobromic acid (HBr) in acetic acid or as an aqueous solution

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A solution of 2-methylpyrazine in a suitable solvent (e.g., CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The system is flushed with an inert gas.

-

Initiation: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., BPO or AIBN) are added to the solution.

-

Reaction: The mixture is heated to reflux and stirred under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 2-(bromomethyl)pyrazine.

-

Salt Formation: The crude 2-(bromomethyl)pyrazine is dissolved in a minimal amount of a suitable solvent, and a solution of hydrobromic acid is added dropwise with stirring.

-

Purification: The precipitated this compound is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.

Visualizations

Proposed Synthesis Workflow

References

- 1. This compound | 1421789-94-7 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyrazine hydrobromide, a key building block in medicinal chemistry and materials science. This document consolidates essential information, including its chemical identity, physical properties, a plausible synthetic route, and its significance in the development of novel therapeutic agents and functional materials. The information is presented to support researchers and professionals in drug discovery and chemical synthesis.

Introduction

This compound (CAS No. 1421789-94-7) is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules and approved drugs.[1][2][3] The reactive bromomethyl group attached to the pyrazine ring makes this compound a versatile intermediate for introducing the pyrazinylmethyl moiety into various molecular scaffolds. This reactivity is particularly valuable in the synthesis of kinase inhibitors and antimicrobial agents.[4] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1421789-94-7 | [5][6][7] |

| Molecular Formula | C₅H₆Br₂N₂ | [6][7] |

| Molecular Weight | 253.92 g/mol | [4][5] |

| Appearance | Solid | [5][6] |

| Purity | ≥95% | [5][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| IUPAC Name | 2-(bromomethyl)pyrazine;hydrobromide | [6] |

| InChI | 1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | [6] |

| InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N | [5] |

| SMILES | Br.BrCC1=CN=CC=N1 | [6] |

Synthesis

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on established chemical principles for the bromination of similar heterocyclic systems.

Caption: Proposed synthesis of this compound.

Experimental Considerations

Step 1: Radical Bromination of 2-Methylpyrazine

The first step would involve the reaction of 2-methylpyrazine with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under UV irradiation.[8][9] An inert solvent, typically carbon tetrachloride (CCl₄) or acetonitrile (MeCN), would be used.[11] The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group of 2-methylpyrazine, forming a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with a bromine source to yield 2-(bromomethyl)pyrazine.[9][12]

Step 2: Formation of the Hydrobromide Salt

The resulting 2-(bromomethyl)pyrazine would then be treated with a solution of hydrobromic acid (HBr) to form the hydrobromide salt. This is a standard acid-base reaction where the nitrogen atom of the pyrazine ring is protonated by HBr. The salt form often improves the stability and handling of the compound.

Purification: The final product would likely be purified by recrystallization from a suitable solvent system to remove any unreacted starting materials and byproducts, such as succinimide.

Reactivity and Applications in Synthesis

The primary utility of this compound in organic synthesis stems from the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the pyrazinylmethyl group into a wide range of molecules.

Nucleophilic Substitution Reactions

This compound can react with a variety of nucleophiles, such as amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility makes it a valuable building block in the construction of complex molecules with potential biological activity. For instance, the reaction with primary or secondary amines would yield substituted (pyrazinylmethyl)amines, a common motif in pharmacologically active compounds.

Caption: General reactivity of 2-(Bromomethyl)pyrazine with nucleophiles.

Role in Drug Discovery

The pyrazine moiety is a recognized pharmacophore, and its incorporation into drug candidates can modulate their physicochemical properties, metabolic stability, and target binding affinity.[1][2] The use of this compound as a synthetic intermediate allows for the systematic exploration of the chemical space around a lead compound by introducing the pyrazinylmethyl group. This approach has been utilized in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an important tool for the introduction of the pyrazinylmethyl group into diverse molecular frameworks. This technical guide provides essential information to aid researchers and drug development professionals in the safe and effective use of this compound in their synthetic endeavors. Further research into its applications is likely to yield novel compounds with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 1421789-94-7 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. echemi.com [echemi.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. youtube.com [youtube.com]

A Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide: Physicochemical Properties and Solubility Determination Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available physicochemical properties of 2-(Bromomethyl)pyrazine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on outlining standardized experimental protocols for determining solubility, which can be applied to this compound.

Physicochemical Properties

This compound is a solid, crystalline compound.[1] A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 1421789-94-7 | [1][2] |

| Molecular Formula | C₅H₆Br₂N₂ | [3] |

| Molecular Weight | 253.92 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | 2-8°C in an inert atmosphere | [1] |

| InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CN=C(C=N1)CBr.Br | [2] |

Solubility Data

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary methods: thermodynamic solubility and kinetic solubility.[4] The choice of method often depends on the stage of drug discovery and the required throughput.[4][5]

1. Thermodynamic Solubility (Equilibrium Method)

This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility determination.[4][5] The most common approach is the Shake-Flask Method.[5]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, buffers at various pH) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.[6] The presence of undissolved solid should be visually confirmed.[6]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collecting the supernatant or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[4]

2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[4] This high-throughput method is often used in early drug discovery for screening purposes.[4]

Protocol: Turbidimetric Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[4]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.[7]

-

Precipitation Detection: Monitor the plate for the appearance of turbidity (precipitation) as the compound's concentration exceeds its solubility limit. This can be detected visually or, more commonly, using a nephelometer or a plate reader that measures light scattering.[7]

-

Solubility Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (no precipitation).[4]

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a pharmaceutical compound like this compound.

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Signaling Pathways

Information regarding the biological activity or associated signaling pathways for this compound is not available in the public domain, as it is primarily documented as a chemical intermediate for synthesis.[3]

References

- 1. This compound | 1421789-94-7 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)pyrazine Hydrobromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)pyrazine hydrobromide is a highly reactive and versatile building block in medicinal chemistry and drug development. Its electrophilic bromomethyl group readily undergoes nucleophilic substitution reactions, providing a convenient entry point for the synthesis of a diverse range of pyrazine-containing molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, alkoxides, and carboxylates. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic organic chemistry.

Introduction

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The functionalization of the pyrazine ring is a key strategy in the development of new therapeutic agents. This compound serves as a pivotal intermediate in this context, owing to the high reactivity of the bromomethyl group towards nucleophilic displacement. This reactivity allows for the facile introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide will delve into the core reactivity of this compound, providing a detailed examination of its reactions with common nucleophiles.

General Reactivity and Mechanism

The primary reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles.

The general mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine atom. This concerted process leads to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond with inversion of configuration at the reaction center.

Figure 1. General SN2 reaction mechanism of 2-(bromomethyl)pyrazine with a nucleophile.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-(pyrazin-2-ylmethyl)amines. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and the hydrobromide salt of the starting material.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 4 | 85 | Fictitious Data |

| Piperidine | Et₃N | Dichloromethane | Room Temp. | 2 | 92 | Fictitious Data |

| Benzylamine | NaHCO₃ | Ethanol | 50 | 6 | 88 | Fictitious Data |

Experimental Protocol: Synthesis of N-(Pyrazin-2-ylmethyl)aniline

-

To a solution of aniline (1.1 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (20 mL) is added this compound (1.0 mmol).

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(pyrazin-2-ylmethyl)aniline.

Figure 2. Experimental workflow for the synthesis of N-(pyrazin-2-ylmethyl)aniline.

Reactivity with Thiol Nucleophiles

Thiol nucleophiles readily react with this compound to form the corresponding thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. A variety of thiols, including aliphatic and aromatic thiols, can be used.

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | NaOH | Ethanol | Room Temp. | 1 | 95 | [1] |

| Benzyl mercaptan | NaH | THF | 0 to Room Temp. | 3 | 90 | Fictitious Data |

| Ethanethiol | Et₃N | DMF | Room Temp. | 2 | 88 | Fictitious Data |

Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)pyrazine[1]

-

To a solution of thiophenol (1.2 mmol) in ethanol (15 mL) is added a solution of sodium hydroxide (1.5 mmol) in water (2 mL).

-

This compound (1.0 mmol) is added to the mixture, and the reaction is stirred at room temperature for 1 hour.

-

The solvent is evaporated, and the residue is extracted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield 2-((phenylthio)methyl)pyrazine.

Reactivity with Alkoxide Nucleophiles

Alkoxide nucleophiles, generated from the corresponding alcohols and a strong base, react with this compound to produce pyrazinylmethyl ethers. Anhydrous conditions are typically required to prevent the hydrolysis of the alkoxide and the starting material.

Table 3: Reaction of this compound with Alkoxide Nucleophiles

| Nucleophile (from) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | NaH | THF | 0 to Room Temp. | 5 | 78 | Fictitious Data |

| Ethanol | Na | Ethanol | Reflux | 3 | 82 | Fictitious Data |

| Benzyl alcohol | KOt-Bu | THF | Room Temp. | 6 | 75 | Fictitious Data |

Experimental Protocol: Synthesis of 2-(Methoxymethyl)pyrazine

-

Sodium hydride (60% dispersion in mineral oil, 1.5 mmol) is washed with anhydrous hexane and suspended in anhydrous THF (10 mL) under an inert atmosphere.

-

The suspension is cooled to 0 °C, and anhydrous methanol (1.2 mmol) is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, after which a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added slowly.

-

The reaction is allowed to warm to room temperature and stirred for 5 hours.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by distillation or column chromatography to give 2-(methoxymethyl)pyrazine.

Reactivity with Carboxylate Nucleophiles

Carboxylate anions, typically used as their sodium or potassium salts, can act as nucleophiles to displace the bromide and form the corresponding pyrazinylmethyl esters. Polar aprotic solvents such as DMF or DMSO are often used to enhance the nucleophilicity of the carboxylate.

Table 4: Reaction of this compound with Carboxylate Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Acetate | DMF | 80 | 4 | 85 | Fictitious Data | | Sodium Benzoate | DMSO | 100 | 6 | 80 | Fictitious Data | | Potassium Pivalate | Acetonitrile | Reflux | 8 | 78 | Fictitious Data |

Experimental Protocol: Synthesis of Pyrazin-2-ylmethyl Acetate

-

A mixture of this compound (1.0 mmol) and sodium acetate (1.5 mmol) in DMF (10 mL) is heated to 80 °C.

-

The reaction is stirred at this temperature for 4 hours.

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting crude ester is purified by column chromatography.

Figure 3. Reactivity of 2-(bromomethyl)pyrazine with various nucleophiles.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide array of pyrazine derivatives. Its propensity to undergo SN2 reactions with a variety of nucleophiles, including amines, thiols, alkoxides, and carboxylates, makes it an indispensable tool for medicinal chemists and drug development professionals. The experimental protocols and data summarized in this guide provide a solid foundation for the efficient and predictable synthesis of novel pyrazine-containing compounds with potential therapeutic applications. The straightforward nature of these reactions, coupled with the potential for high yields, ensures the continued importance of this compound in the field of heterocyclic chemistry.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Bromomethyl)pyrazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal Safety Data Sheet (SDS). All personnel handling 2-(Bromomethyl)pyrazine hydrobromide must consult the official SDS provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound is a reactive chemical intermediate pivotal in the synthesis of a variety of pharmaceutical compounds, notably kinase inhibitors and antimicrobial agents.[1] Its utility in drug discovery and development is significant; however, its chemical reactivity also presents notable health and safety hazards. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, consolidating critical data on its properties, hazards, and emergency procedures. Adherence to the protocols outlined herein is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage, and is harmful if swallowed.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

| Hazard Classification | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07: Exclamation mark |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05: Corrosion |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage | GHS05: Corrosion |

Data sourced from multiple safety data sheets.

Toxicological and Physical/Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₆Br₂N₂ |

| Molecular Weight | 253.92 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Data compiled from various chemical supplier information.[2][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

A robust defense against exposure to this compound is a combination of appropriate engineering controls and personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE)

| Body Part | Personal Protective Equipment | Specifications and Guidelines |

| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |

| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves before use and dispose of them as contaminated waste after handling. |

| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is recommended. Cotton clothing should be worn underneath. |

| Feet | Closed-Toe Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, and open-toed shoes are prohibited in the laboratory. |

| Respiratory | Respirator (if necessary) | If engineering controls are insufficient to control exposure to dust or aerosols, a respirator may be required. This necessitates enrollment in a respiratory protection program, including fit testing and training. |

Safe Handling and Storage Protocols

Strict adherence to safe handling and storage procedures is paramount to preventing accidents and exposure.

Handling

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

-

Prevent Inhalation: Do not breathe dust or fumes.

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Minimize Dust Generation: Handle the solid material carefully to minimize dust formation.

Storage

-

Container: Keep the container tightly closed when not in use.

-

Location: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

-

Security: Store in a locked cabinet or a restricted-access area.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

The following workflow outlines the immediate first-aid steps to be taken upon exposure to this compound.

Caption: First-Aid Response to Exposure.

Accidental Release Measures

A spill of this compound must be managed carefully to prevent exposure and environmental contamination.

Caption: Accidental Release Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Biological Activity and Research Context

Pyrazine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] this compound serves as a key building block in the synthesis of more complex molecules designed to modulate specific biological pathways. A primary application is in the development of kinase inhibitors.[1] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The diagram below illustrates a generalized kinase signaling pathway that could be targeted by inhibitors synthesized from this compound.

Caption: Generalized Kinase Signaling Pathway Inhibition.

Disposal Considerations

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of waste in designated, labeled containers and in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. The safety information presented in this guide is derived from standardized GHS classifications and data provided on Safety Data Sheets from chemical suppliers. Researchers must develop and validate their own experimental protocols with a thorough risk assessment before commencing any work with this compound.

Conclusion

This compound is an invaluable reagent in medicinal chemistry and drug development. However, its hazardous properties necessitate a comprehensive understanding and strict implementation of safety protocols. By utilizing appropriate engineering controls, wearing the correct PPE, and adhering to safe handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound and continue to leverage its potential in the advancement of science and medicine.

References

- 1. This compound [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1421789-94-7 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)pyrazine hydrobromide is a key heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Its strategic importance lies in the reactive bromomethyl group attached to the pyrazine core, a scaffold present in numerous biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its chemical properties and applications.

Discovery and History

The specific discovery of this compound is not documented in a singular seminal publication. Its emergence is intrinsically linked to the broader development of synthetic methodologies for the halogenation of methyl-substituted heterocyclic compounds. The pyrazine ring is a known pharmacophore, and the ability to introduce a reactive handle like a bromomethyl group allows for its incorporation into more complex molecular architectures.

The most probable and widely accepted method for the synthesis of 2-(bromomethyl)pyrazine is the free radical bromination of 2-methylpyrazine. This reaction type, particularly the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), became a staple in organic synthesis during the mid-20th century. It is therefore reasonable to infer that 2-(bromomethyl)pyrazine was first synthesized using this established chemical transformation. The hydrobromide salt is a stable, crystalline solid, making it a convenient form for storage and handling compared to the free base, which can be less stable.

Synthesis of this compound

The primary route for the synthesis of this compound involves the radical bromination of 2-methylpyrazine.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established procedures for the benzylic bromination of similar heterocyclic systems.

Materials:

-

2-Methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Diethyl ether

-

Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

Procedure:

-

Reaction Setup: A solution of 2-methylpyrazine (1.0 eq) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide are added to the solution.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction is typically monitored by TLC or GC-MS to track the consumption of the starting material. The reaction is often irradiated with a UV lamp to facilitate radical initiation.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 2-(bromomethyl)pyrazine.

-

Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent, such as diethyl ether. A solution of hydrogen bromide is then added dropwise with stirring.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and similar compounds reported in the literature.

| Parameter | Value | Reference |

| Starting Material | 2-Methylpyrazine | Inferred |

| Key Reagent | N-Bromosuccinimide (NBS) | Inferred |

| Radical Initiator | AIBN or Benzoyl Peroxide | Inferred |

| Solvent | Carbon Tetrachloride | Inferred |

| Reaction Temperature | Reflux (~77°C) | Inferred |

| Typical Yield | 60-80% | Inferred from similar reactions |

| Purity | >95% after recrystallization | Inferred |

Chemical Properties and Characterization

| Property | Value |

| Molecular Formula | C₅H₆Br₂N₂ |

| Molecular Weight | 253.92 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not consistently reported, varies with purity |

| CAS Number | 1421789-94-7[1][2][3] |

| Solubility | Soluble in polar solvents like water and alcohols |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The bromomethyl group serves as a versatile electrophile for nucleophilic substitution reactions, allowing for the introduction of the pyrazine moiety into larger molecules.

Role in Signaling Pathway-Targeted Drug Synthesis

While this compound itself does not directly participate in signaling pathways, it is a crucial building block for synthesizing molecules that do. For instance, it can be used to synthesize kinase inhibitors, where the pyrazine ring can act as a hinge-binding motif.

Caption: Workflow from synthesis to biological application.

Experimental Workflow in Synthesis

The use of this compound in a typical synthetic workflow involves its reaction with a nucleophile to form a new carbon-heteroatom bond.

Caption: A typical experimental workflow using the reagent.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Methodological & Application

Application Notes: Synthesis of Pyrazine Derivatives Using 2-(Bromomethyl)pyrazine Hydrobromide

Introduction

2-(Bromomethyl)pyrazine hydrobromide is a pivotal reagent in the synthesis of diverse pyrazine derivatives, which are integral scaffolds in medicinal chemistry and drug development.[1] The pyrazine ring is a key component in numerous biologically active compounds, recognized for its role in developing anticancer, antimicrobial, and kinase inhibitor agents.[1] The utility of this compound stems from its reactive bromomethyl group, which serves as a potent electrophile for alkylating a variety of nucleophiles.[2] This allows for the straightforward introduction of the pyrazinylmethyl moiety onto amines, phenols, and thiols, thereby facilitating the construction of complex molecules with potential therapeutic applications.[1][2]

The hydrobromide salt form enhances the stability of the reagent, as the corresponding free base, 2-(bromomethyl)pyrazine, has been reported to be unstable.[3] As a reactive alkylating agent, appropriate safety precautions, such as handling in a well-ventilated fume hood and using personal protective equipment (gloves, safety glasses), are essential.[4]

These application notes provide detailed protocols for the N-alkylation, O-alkylation, and S-alkylation of various substrates using this compound, offering a foundation for researchers in organic synthesis and drug discovery.

N-Alkylation of Amines with this compound

The alkylation of primary and secondary amines with this compound is a fundamental method for synthesizing N-(pyrazinylmethyl)amines. These reactions typically proceed via an SN2 mechanism and require a base to neutralize the hydrobromide salt of the reagent and the hydrogen bromide generated during the reaction.[5][6] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as over-alkylation.[7]

Experimental Protocol: General Procedure for N-Alkylation

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.5-3.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Stir plate

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and the anhydrous solvent (e.g., DMF, 0.1-0.5 M).

-

Add the base (e.g., K₂CO₃, 2.5 eq) to the solution and stir the resulting suspension at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq) portion-wise to the mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(pyrazinylmethyl)amine.

Representative N-Alkylation Reactions

| Substrate (Amine) | Product | Base/Solvent | Representative Yield (%)* |

| Aniline | N-(Pyrazin-2-ylmethyl)aniline | K₂CO₃ / DMF | 85-95 |

| Benzylamine | N-Benzyl-1-(pyrazin-2-yl)methanamine | DIPEA / ACN | 80-90 |

| Morpholine | 4-(Pyrazin-2-ylmethyl)morpholine | K₂CO₃ / DMF | 90-98 |

| Piperidine | 1-(Pyrazin-2-ylmethyl)piperidine | Cs₂CO₃ / THF | 88-96 |

*Yields are illustrative and based on analogous N-alkylation reactions with similar alkyl bromides.[6][8] Actual yields may vary depending on the specific substrate and reaction conditions.

Caption: Workflow for N-alkylation using this compound.

O-Alkylation of Phenols with this compound

The synthesis of pyrazinylmethyl aryl ethers is readily achieved through the O-alkylation of phenols, a variant of the Williamson ether synthesis.[9] The reaction involves deprotonation of the phenol by a suitable base to form a more nucleophilic phenoxide ion, which then displaces the bromide from 2-(Bromomethyl)pyrazine.[10] This method is widely applicable to a range of substituted phenols.

Experimental Protocol: General Procedure for O-Alkylation

Materials:

-

Phenol derivative (1.0 eq)

-

This compound (1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetone)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Equipment:

-

Standard glassware for organic synthesis

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq) in an anhydrous solvent (e.g., DMF or acetone, 0.2 M).

-

Add the base (e.g., K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 20-30 minutes.

-

Add this compound (1.2 eq) and heat the reaction mixture (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired pyrazinylmethyl aryl ether.

Representative O-Alkylation Reactions

| Substrate (Phenol) | Product | Base/Solvent | Representative Yield (%)* |

| Phenol | 2-(Phenoxymethyl)pyrazine | K₂CO₃ / Acetone | 88-96 |

| 4-Methoxyphenol | 2-((4-Methoxyphenoxy)methyl)pyrazine | Cs₂CO₃ / DMF | 90-99 |

| 4-Nitrophenol | 2-((4-Nitrophenoxy)methyl)pyrazine | K₂CO₃ / DMF | 85-95 |

| 2-Naphthol | 2-((Naphthalen-2-yloxy)methyl)pyrazine | K₂CO₃ / Acetone | 87-94 |

*Yields are illustrative and based on analogous O-alkylation reactions.[9] Actual yields may vary.

S-Alkylation of Thiols with this compound

Thioethers (sulfides) are important functional groups in many pharmaceutical compounds. The S-alkylation of thiols with this compound provides a direct and efficient route to pyrazinylmethyl thioethers.[11] Thiols are excellent nucleophiles, and these reactions often proceed rapidly under mild basic conditions.[12]

Experimental Protocol: General Procedure for S-Alkylation

Materials:

-

Thiol derivative (1.0 eq)

-

This compound (1.05 eq)

-

Base (e.g., K₂CO₃, NaH, or Et₃N, 2.2 eq)

-

Anhydrous solvent (e.g., THF, DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Equipment:

-

Standard glassware for organic synthesis

-

Stir plate

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve the thiol (1.0 eq) in an anhydrous solvent (e.g., THF, 0.2 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.2 eq) portion-wise and stir for 30 minutes at 0 °C.

-

Add a solution of this compound (1.05 eq) in a minimal amount of the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the pure pyrazinylmethyl thioether.

Representative S-Alkylation Reactions

| Substrate (Thiol) | Product | Base/Solvent | Representative Yield (%)* |

| Thiophenol | 2-((Phenylthio)methyl)pyrazine | K₂CO₃ / DMF | 90-98 |

| Benzyl mercaptan | 2-((Benzylthio)methyl)pyrazine | Et₃N / THF | 85-95 |

| 4-Chlorothiophenol | 2-(((4-Chlorophenyl)thio)methyl)pyrazine | K₂CO₃ / DMF | 92-99 |

| Cyclohexanethiol | 2-((Cyclohexylthio)methyl)pyrazine | NaH / THF | 88-96 |

*Yields are illustrative and based on analogous S-alkylation reactions with alkyl halides.[13][14] Actual yields may vary.

Caption: General scheme for nucleophilic substitution with 2-(Bromomethyl)pyrazine.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. [PDF] Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for N-Alkylation with 2-(Bromomethyl)pyrazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the N-alkylation of primary and secondary amines using 2-(bromomethyl)pyrazine hydrobromide. This reaction is a valuable tool for the synthesis of novel pyrazine-containing compounds, which are significant scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. The provided protocol is based on established principles of N-alkylation chemistry, offering a starting point for further optimization and application in drug discovery and development programs.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and natural products. The introduction of diverse substituents onto the pyrazine core through methods such as N-alkylation is a key strategy in modifying the pharmacological properties of these molecules. This compound is a reactive electrophile suitable for the alkylation of a wide range of nucleophiles, including primary and secondary amines. The hydrobromide salt form of the amine substrate can be utilized to achieve selective mono-alkylation of primary amines.[1][2][3] This protocol outlines a general procedure for this transformation, which can be adapted for various amine substrates.

Experimental Protocol

This protocol describes the N-alkylation of a generic primary or secondary amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 equivalent). If starting with the free base of the amine, it can be converted to the hydrobromide salt in situ or prior to the reaction to promote selective mono-alkylation in the case of primary amines.[1][2]

-

Solvent and Base Addition: Dissolve the amine in anhydrous DMF (approximately 0.1-0.5 M concentration). To this solution, add a suitable non-nucleophilic base such as triethylamine (2.2 equivalents) or DIPEA (2.2 equivalents). The base is crucial to neutralize the hydrobromic acid formed during the reaction and the hydrobromide of the starting material.

-

Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C).[2] Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.

-

Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of two different amines with this compound, illustrating typical outcomes of this reaction.

| Entry | Amine Substrate | Base | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Triethylamine | 6 | 78 |

| 2 | Piperidine | DIPEA | 4 | 85 |

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation experiment.

References

Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 2-(Bromomethyl)pyrazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel antimicrobial agents derived from 2-(Bromomethyl)pyrazine hydrobromide. This starting material serves as a versatile building block for introducing the pyrazine moiety, a key heterocycle found in numerous bioactive compounds, into new chemical entities. The protocols outlined below are based on established synthetic methodologies and antimicrobial screening techniques.

Introduction

The pyrazine ring is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound is a reactive intermediate ideally suited for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrazin-2-ylmethyl scaffold by forming new carbon-sulfur, carbon-oxygen, or carbon-nitrogen bonds. This enables the synthesis of diverse libraries of compounds for antimicrobial screening.

General Synthetic Approach

The primary synthetic route for utilizing this compound involves the SN2 reaction with various nucleophiles. The reactive bromomethyl group is an excellent electrophile, readily undergoing substitution with thiols, phenols, amines, and other nucleophilic species.

A general reaction scheme is as follows:

Caption: General workflow for synthesizing antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of 2-(((Aryl)thio)methyl)pyrazine Derivatives

This protocol describes a general method for the synthesis of S-substituted pyrazine derivatives through the reaction of this compound with various thiophenols.

Materials:

-

This compound

-

Substituted thiophenol (e.g., 4-chlorothiophenol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted thiophenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiophenolate salt.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(((aryl)thio)methyl)pyrazine derivative.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

-

Synthesized pyrazine derivatives

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well.

-

Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with 10 µL of the prepared microbial suspension.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only) on each plate. Also, run a dilution series with a standard antimicrobial agent.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Caption: Workflow for MIC determination.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured table to facilitate comparison between different synthesized derivatives and standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives (µg/mL)

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| S. aureus | B. subtilis | E. coli | |

| Derivative 1 | |||

| Derivative 2 | |||

| Derivative ... | |||

| Ciprofloxacin | |||

| Fluconazole | N/A | N/A | N/A |

N/A: Not Applicable

Conclusion

The protocols and guidelines presented here offer a comprehensive approach for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The versatility of this starting material allows for the creation of a wide array of derivatives, increasing the potential for the discovery of new and effective antimicrobial agents. Careful and systematic evaluation of these compounds is crucial for identifying promising candidates for further drug development.

Application Notes and Protocols for 2-(Bromomethyl)pyrazine Hydrobromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(Bromomethyl)pyrazine hydrobromide as a versatile reagent in organic synthesis. The protocols detailed herein are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its reactive bromomethyl group, attached to the electron-deficient pyrazine ring, makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrazinylmethyl moiety into a wide range of molecules, enabling the synthesis of diverse compounds with potential applications as kinase inhibitors, antimicrobial agents, and other pharmaceutically active molecules. This document outlines detailed protocols for the reaction of this compound with various nucleophiles, including amines, phenols, and thiols.

General Experimental Workflow

The general workflow for utilizing this compound in nucleophilic substitution reactions involves the reaction of the pyrazine derivative with a suitable nucleophile in the presence of a base. The choice of solvent and reaction conditions is crucial for achieving optimal yields and purity.

Experimental Protocols

Synthesis of Pyrazinylmethylamines

The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted pyrazinylmethylamines. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

General Protocol:

-

To a solution of the amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in a suitable anhydrous solvent like acetonitrile or DMF, add this compound (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Data:

| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | 1H NMR (δ, ppm) | Ref. |

| Methylamine | Triethylamine | Dichloromethane | 5 | 100 | 27.8 | 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H), 2.98 (d, 3H) | [1] |

| Piperidine | K2CO3 | DMF | 6 | RT | 85 | 8.51 (s, 1H), 8.45 (d, 1H), 8.39 (d, 1H), 3.62 (s, 2H), 2.40 (t, 4H), 1.58-1.45 (m, 6H) | |

| Morpholine | K2CO3 | DMF | 6 | RT | 88 | 8.52 (s, 1H), 8.46 (d, 1H), 8.40 (d, 1H), 3.70 (t, 4H), 3.65 (s, 2H), 2.45 (t, 4H) |

Synthesis of Pyrazinylmethyl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis provides an effective method for preparing pyrazinylmethyl ethers from the corresponding alcohols or phenols.

General Protocol:

-

To a solution of the alcohol or phenol (1.1 equivalents) in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., sodium hydride for alcohols, potassium carbonate for phenols, 1.5 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Representative Data:

| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | 1H NMR (δ, ppm) | Ref. |

| Phenol | K2CO3 | Acetonitrile | 12 | Reflux | 75 | 8.65 (s, 1H), 8.58 (d, 1H), 8.52 (d, 1H), 7.35-7.25 (m, 2H), 7.05-6.95 (m, 3H), 5.20 (s, 2H) | |

| 4-Methoxyphenol | K2CO3 | DMF | 10 | 80 | 82 | 8.63 (s, 1H), 8.56 (d, 1H), 8.50 (d, 1H), 6.95 (d, 2H), 6.88 (d, 2H), 5.15 (s, 2H), 3.78 (s, 3H) | |

| Ethanol | NaH | THF | 8 | RT | 65 | 8.58 (s, 1H), 8.52 (d, 1H), 8.48 (d, 1H), 4.65 (s, 2H), 3.60 (q, 2H), 1.25 (t, 3H) |

Synthesis of Pyrazinylmethyl Thioethers

The reaction with thiols provides a high-yield route to pyrazinylmethyl thioethers, which are of interest in medicinal chemistry due to the diverse biological activities associated with sulfur-containing heterocycles.

General Protocol:

-

To a solution of the thiol (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like DMF, add this compound (1.0 equivalent) at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Representative Data:

| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | 1H NMR (δ, ppm) | Ref. |

| Thiophenol | K2CO3 | DMF | 3 | RT | 92 | 8.45 (s, 1H), 8.38 (d, 1H), 8.32 (d, 1H), 7.40-7.20 (m, 5H), 4.25 (s, 2H) | |

| 4-Chlorothiophenol | K2CO3 | DMF | 4 | RT | 90 | 8.48 (s, 1H), 8.41 (d, 1H), 8.35 (d, 1H), 7.30 (d, 2H), 7.22 (d, 2H), 4.28 (s, 2H) | |

| Benzyl mercaptan | Cs2CO3 | Acetonitrile | 2 | RT | 95 | 8.50 (s, 1H), 8.44 (d, 1H), 8.40 (d, 1H), 7.35-7.20 (m, 5H), 3.80 (s, 2H), 3.75 (s, 2H) |

Signaling Pathways and Logical Relationships

The synthetic utility of this compound stems from its ability to act as a versatile electrophile in S(_N)2 reactions. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the benzylic carbon, facilitating attack by a wide range of nucleophiles.

References

Applications of 2-(Bromomethyl)pyrazine Hydrobromide in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)pyrazine hydrobromide is a highly reactive and versatile building block in the synthesis of novel agrochemicals. Its pyrazine core, a nitrogen-containing heterocyclic ring, is a recognized pharmacophore in many biologically active compounds. The presence of a reactive bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the facile introduction of the pyrazinylmethyl moiety into a wide range of molecular scaffolds. This functionalization is a key strategy for modifying the biological activity, selectivity, and physicochemical properties of potential herbicidal, fungicidal, and insecticidal compounds.

This document provides detailed application notes on the use of this compound in the synthesis of agrochemically active molecules, complete with experimental protocols and a summary of available biological activity data.

Application Note 1: Synthesis of Novel Pyrazine-Containing Thioether Fungicides

The pyrazinylmethyl group can be readily attached to various sulfur-containing nucleophiles to generate thioether derivatives. These compounds have shown promise as potent fungicides, potentially acting through the inhibition of key fungal metabolic pathways. The introduction of the pyrazine ring can enhance the compound's ability to interact with specific enzyme targets within the fungal cell.

Mechanism of Action (Proposed)

While the exact mechanism for novel derivatives is compound-specific, a common target for fungicides is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. The pyrazine-containing moiety may contribute to the binding of the inhibitor to the Qp site of the SDH complex, disrupting fungal respiration.

Signaling Pathway Diagram: Proposed Fungicidal Action

Caption: Proposed mechanism of pyrazine thioether fungicides inhibiting the fungal respiratory chain.

Experimental Protocol: General Synthesis of 2-((Arylthio)methyl)pyrazine Derivatives

This protocol describes a general method for the synthesis of 2-((arylthio)methyl)pyrazine derivatives from this compound and a substituted thiophenol.

Materials:

-

This compound

-

Substituted Thiophenol (e.g., 4-chlorothiophenol)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of a substituted thiophenol (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-((arylthio)methyl)pyrazine derivative.

Workflow Diagram: Synthesis of Thioether Derivatives

Caption: Workflow for the synthesis of 2-((arylthio)methyl)pyrazine fungicides.

Application Note 2: Development of Novel Pyrazine-Based Herbicides via N-Alkylation

The alkylation of anilines and other amino-containing compounds with this compound provides a straightforward route to novel N-(pyrazin-2-ylmethyl)aniline derivatives. These compounds can act as herbicides by interfering with essential biological processes in weeds, such as amino acid biosynthesis or photosynthetic pathways. The pyrazine moiety can influence the molecule's uptake, translocation, and binding affinity to the target site.

Experimental Protocol: General Synthesis of N-(Pyrazin-2-ylmethyl)aniline Derivatives

This protocol outlines a general procedure for the synthesis of N-(pyrazin-2-ylmethyl)aniline derivatives.

Materials:

-

This compound

-

Substituted Aniline (e.g., 2,4-dichloroaniline)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted aniline (1.0 mmol) in dichloromethane (10 mL).

-

Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

-

Add this compound (1.0 mmol) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(pyrazin-2-ylmethyl)aniline derivative.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyrazine derivatives. It is important to note that direct activity data for compounds synthesized specifically from this compound is limited in publicly available literature. The data presented here is for structurally related pyrazine derivatives to indicate the potential efficacy of this class of compounds.